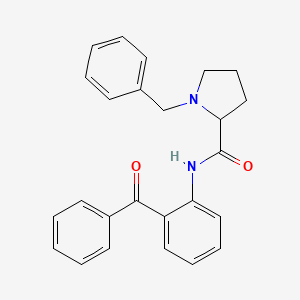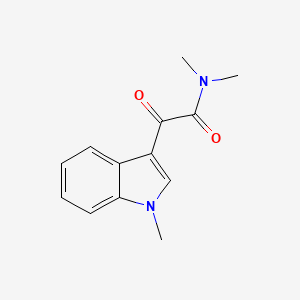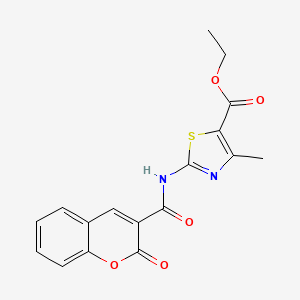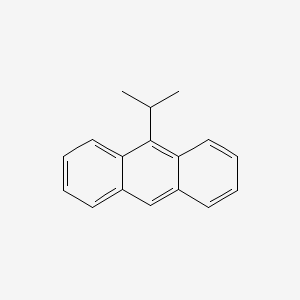
Buzepide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Buzepide is a chemical compound with the molecular formula C22H28N2O. It is known for its role as an antispasmodic drug, which means it helps to suppress spasms, particularly those caused by smooth muscle contraction in tubular organs such as the stomach, intestine, or urinary bladder . This compound is also recognized for its cholinergic antagonist properties, meaning it binds to but does not activate cholinergic receptors, thereby blocking the actions of acetylcholine or cholinergic agonists .
Preparation Methods
The synthesis of Buzepide involves several steps. One common method includes the reaction of 2-phenylacetamide with various reagents to introduce the necessary functional groups. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Buzepide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions of this compound can lead to the formation of amines or other reduced products. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Scientific Research Applications
Buzepide has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in different chemical transformations.
Biology: In biological research, this compound is studied for its interactions with proteins and other biomolecules.
Medicine: this compound is primarily used as an antispasmodic drug in medicine.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Buzepide involves its binding to cholinergic receptors without activating them. This binding blocks the actions of acetylcholine, a neurotransmitter that is involved in muscle contraction and other physiological processes. By blocking acetylcholine, this compound prevents muscle spasms and provides relief from conditions such as gastrointestinal and urinary bladder spasms .
Comparison with Similar Compounds
Buzepide is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
Diphenhydramine: An antihistamine with anticholinergic properties, used to treat allergies and motion sickness.
Atropine: A well-known anticholinergic drug used to treat bradycardia (slow heart rate) and as a pre-anesthetic to reduce saliva production.
Scopolamine: Another anticholinergic drug used to prevent motion sickness and postoperative nausea and vomiting.
This compound stands out due to its specific application as an antispasmodic drug and its unique chemical structure, which allows it to effectively block cholinergic receptors and prevent muscle spasms.
Properties
CAS No. |
3691-21-2 |
|---|---|
Molecular Formula |
C22H28N2O |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
4-(azepan-1-yl)-2,2-diphenylbutanamide |
InChI |
InChI=1S/C22H28N2O/c23-21(25)22(19-11-5-3-6-12-19,20-13-7-4-8-14-20)15-18-24-16-9-1-2-10-17-24/h3-8,11-14H,1-2,9-10,15-18H2,(H2,23,25) |
InChI Key |
SLJXUJZUTPFXRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-chloro-2-nitrophenoxy)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11999165.png)
![[(3R,5S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B11999181.png)
![3-methyl-2H-benzo[b][1,4]thiazine hydrochloride](/img/structure/B11999189.png)

![[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B11999198.png)

![4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999206.png)



![Ethyl [(4-cyano-1-ethyl-5,6,7,8-tetrahydro-3-isoquinolinyl)thio]acetate](/img/structure/B11999223.png)

